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3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid Documentation Hub

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  • Product: 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid
  • CAS: 949-14-4

Core Science & Biosynthesis

Foundational

Unveiling the Bioactivity of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid: An In Vitro Investigative Guide

Abstract This technical guide outlines a comprehensive in vitro strategy to elucidate the biological activities of the novel compound, 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid. Researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive in vitro strategy to elucidate the biological activities of the novel compound, 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid. Researchers and drug development professionals will find a structured approach to systematically investigate its potential anticancer, antioxidant, and anti-inflammatory properties. This document provides not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating investigative process. Detailed protocols for key assays, data interpretation guidelines, and visual workflows are presented to facilitate the exploration of this compound's therapeutic potential.

Introduction and Scientific Rationale

The 1,3-benzodioxole moiety is a key pharmacophore present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects. The propanoic acid side chain, particularly with a hydroxyl group at the alpha-position, can also contribute to a molecule's biological profile, potentially influencing its metabolic stability and target interactions. The compound 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid combines these structural features, making it a compelling candidate for biological screening.

Due to the limited publicly available data on the specific biological activities of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, this guide proposes a logical and efficient screening cascade. The experimental design prioritizes a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more focused mechanistic studies to probe for antioxidant and anti-inflammatory effects. This strategy allows for a cost-effective initial assessment and provides a rationale for deeper investigation into promising activities.

Proposed Investigative Workflow

The following diagram illustrates the proposed workflow for characterizing the in vitro biological activity of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid.

investigative_workflow start Compound Procurement & QC cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis If Cytotoxic antioxidant Antioxidant Capacity (DPPH/ABTS Assays) cytotoxicity->antioxidant Parallel or Sequential anti_inflammatory Anti-inflammatory Potential (NO & Cytokine Assays) cytotoxicity->anti_inflammatory Parallel or Sequential pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) apoptosis->pathway If Apoptosis Inducer anti_inflammatory->pathway If Anti-inflammatory

Caption: Proposed workflow for in vitro biological activity screening.

Phase 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent and helps in selecting appropriate cell lines and concentration ranges for subsequent mechanistic studies. The MTT assay is a reliable and widely used colorimetric assay for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[1][2][3][4]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid on a panel of cancer cell lines.

Materials:

  • 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (test compound)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1][5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5][7]

Data Presentation and Interpretation

The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line.

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]
HeLa[Insert Value][Insert Value]

A low IC₅₀ value suggests potent cytotoxic activity. If significant cytotoxicity is observed, proceed to Phase 2 to investigate the mechanism of cell death.

Phase 2: Mechanistic Elucidation

This phase aims to delve deeper into the potential mechanisms of action identified in the primary screening. This includes investigating the induction of apoptosis, assessing antioxidant capacity, and exploring anti-inflammatory properties.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Two common methods to assess apoptosis are Annexin V/Propidium Iodide (PI) staining and caspase activity assays.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[8] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8][10]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Objective: To quantify the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[12] The cleavage releases a reporter molecule that can be detected by fluorescence or luminescence.[12][13]

Procedure:

  • Cell Lysis: Treat cells with the test compound, and then lyse the cells to release their contents.[14][15]

  • Assay Reaction: Add the caspase-3/7 substrate to the cell lysate and incubate.[13][14]

  • Signal Detection: Measure the fluorescent or luminescent signal using a plate reader.[12][13]

Antioxidant Capacity

The antioxidant potential of the compound can be assessed using cell-free radical scavenging assays such as the DPPH and ABTS assays. These assays are simple, rapid, and widely used for the preliminary screening of antioxidant activity.[16][17]

Objective: To measure the ability of the test compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[17][18][19]

Procedure:

  • Reaction Mixture: Prepare a solution of the test compound at various concentrations. Mix the compound solution with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[16] Ascorbic acid or Trolox can be used as a positive control.

Objective: To evaluate the scavenging activity of the test compound against the ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. In the presence of an antioxidant, the ABTS radical is reduced, leading to a decrease in absorbance.[16][18]

Procedure:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction: Add the test compound at various concentrations to the ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time.[16][20]

Anti-inflammatory Potential

The anti-inflammatory activity can be investigated by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of the test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[21][22]

Procedure:

  • Cell Stimulation: Seed RAW 264.7 cells and pre-treat them with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[22]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with the test compound and/or LPS as described for the NO assay.

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Phase 3: Signaling Pathway Analysis

If the compound demonstrates significant anti-inflammatory activity, further investigation into the underlying molecular mechanisms is warranted. A key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[23]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription

Sources

Exploratory

Foreword: The Benzodioxole Scaffold - A Privileged Structure in Pharmacology

An In-depth Technical Guide on the Pharmacology of Benzodioxol-Based Carboxylic Acids The 1,3-benzodioxole moiety, a bicyclic aromatic ether, represents a "privileged structure" in medicinal chemistry. Its rigid conforma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Pharmacology of Benzodioxol-Based Carboxylic Acids

The 1,3-benzodioxole moiety, a bicyclic aromatic ether, represents a "privileged structure" in medicinal chemistry. Its rigid conformation and unique electronic properties make it an ideal scaffold for interacting with a wide array of biological targets. Found in numerous natural products, such as piperonylic acid, this core has been extensively leveraged by scientists to develop novel therapeutic agents.[1][2] This guide provides a comprehensive review of the pharmacology of benzodioxol derivatives, with a specific focus on those bearing a carboxylic acid or related functional group. We will delve into their diverse therapeutic applications, explore the underlying mechanisms of action, elucidate structure-activity relationships, and provide detailed experimental protocols to empower researchers in this dynamic field.

Anticancer Properties: Targeting Cellular Redox and Proliferation

One of the most promising areas of research for benzodioxol-based compounds is oncology. These derivatives have demonstrated potent antitumor activities through multiple mechanisms, most notably the induction of oxidative stress and apoptosis.[3]

Mechanism of Action: Inhibition of the Thioredoxin System

A key strategy employed by certain benzodioxol derivatives is the disruption of the thioredoxin (Trx) system, a critical antioxidant pathway often upregulated in cancer cells.

Inspired by the metabolic profile of the antiepileptic drug stiripentol, which features a 1,3-benzodioxole ring, researchers have conjugated this scaffold with arsenical precursors.[4][5] This innovative approach yielded fabricated arsenicals with significantly improved pharmacokinetic profiles and enhanced anti-proliferative properties.[3][4] These compounds effectively inhibit the thioredoxin system, leading to a buildup of reactive oxygen species (ROS), inducing severe oxidative stress, and ultimately triggering apoptosis in cancer cells both in vitro and in vivo.[3][5] Pre-clinical studies in tumor-bearing mice showed that these agents could eliminate tumors and normalize blood counts without causing significant organ damage, highlighting their therapeutic potential.[3][4]

anticancer_mechanism cluster_drug Benzodioxol-Arsenical Conjugate cluster_cell Cancer Cell drug Benzodioxol Derivative trx Thioredoxin (Trx) System drug->trx Inhibition ros Increased ROS trx->ros Normally reduces stress Oxidative Stress ros->stress Induces apoptosis Apoptosis stress->apoptosis Triggers synthesis_workflow start 1. Benzodioxole Carboxylic Acid in DCM reagents 2. Add EDCI & DMAP (Coupling Agents) Stir under Argon start->reagents incubation 3. Incubate 30 min (Acid Activation) reagents->incubation amine 4. Add Aniline Derivative incubation->amine reaction 5. Stir 48h at Room Temp amine->reaction extraction 6. Work-up & Extraction reaction->extraction product 7. Purified Carboxamide Product extraction->product

Caption: General workflow for the synthesis of benzodioxol carboxamides.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting benzodioxole carboxylic acid (e.g., benzo[d]d[3][6]ioxole-5-carboxylic acid) (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Inert Atmosphere: Purge the flask with argon gas and maintain a positive pressure.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir.

  • Activation: After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) as the coupling reagent. Stir for 30 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the corresponding aniline derivative (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 48 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous work-up by extracting the reaction mixture with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography to obtain the final benzodioxol carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using HRMS, ¹H-NMR, and ¹³C-NMR spectroscopy. [1]

Protocol: In Vitro α-Amylase Inhibition Assay

Rationale: This colorimetric assay is a standard method to screen for α-amylase inhibitors. The enzyme hydrolyzes starch into smaller sugars. The amount of remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch. A decrease in this color intensity indicates higher enzyme activity, and conversely, the retention of color indicates inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer, a starch solution (substrate), and solutions of the test compounds (benzodioxol derivatives) at various concentrations.

  • Incubation: In a 96-well plate, add a defined volume of the α-amylase solution and an equal volume of the test compound solution (or buffer for control). Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Add the starch solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding a small volume of hydrochloric acid (HCl).

  • Color Development: Add an iodine-potassium iodide solution to each well.

  • Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of ~620 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Conclusion and Future Directions

Benzodioxol-based carboxylic acids and their derivatives represent a remarkably versatile class of compounds with a broad and compelling pharmacological profile. From inducing apoptosis in cancer cells and modulating metabolic enzymes to influencing plant physiology, the applications are extensive and ripe for further exploration. The established SAR provides a solid foundation for the rational design of next-generation agents with enhanced potency and selectivity. Future research should focus on elucidating novel biological targets, optimizing pharmacokinetic and safety profiles for clinical translation, and exploring synergistic combinations with existing therapies. The continued investigation of this privileged scaffold is poised to deliver significant contributions to medicine and agriculture.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). Vertex AI Search.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23). Vertex AI Search.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). PMC.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). PubMed.
  • Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. (2007, January 25). PubMed.
  • (PDF) Synthesis and Structure−Activity Relationships of New Benzodioxinic Lactones as Potential Anticancer Drugs.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers.
  • Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid). MedchemExpress.com.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10). PMC.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 10).
  • 1,3-Benzodioxole-5-carboxylic acid | C8H6O4. PubChem.

Sources

Foundational

The Methylenedioxy-Danshensu Scaffold: Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid

Executive Summary This technical guide analyzes 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (hereafter referred to as BD-HPA ), a critical phenylpropanoid scaffold in modern pharmaceutical chemistry. Structurally, B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (hereafter referred to as BD-HPA ), a critical phenylpropanoid scaffold in modern pharmaceutical chemistry. Structurally, BD-HPA is the methylenedioxy analogue of Danshensu (Salvianic acid A), the bioactive cardioprotective agent from Salvia miltiorrhiza.[1]

By masking the catechol moiety of Danshensu with a methylenedioxy ring, BD-HPA offers a strategic solution to the pharmacokinetic limitations of natural catechols—specifically rapid metabolism by Catechol-O-Methyltransferase (COMT) and poor blood-brain barrier (BBB) penetration.[1] This guide explores its utility as a prodrug, a chiral building block for protease inhibitors, and a lead compound for neuroprotective and cardiovascular therapeutics.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Significance

BD-HPA combines two "privileged" medicinal chemistry structures:

  • The 1,3-Benzodioxole Ring: A lipophilic bioisostere of the catechol group.[1] It is found in blockbusters like Tadalafil (Cialis) and Paroxetine (Paxil), conferring metabolic resistance while maintaining electronic similarity to the dihydroxy-phenyl ring.[1]

  • The

    
    -Hydroxy Acid (AHA) Tail:  A key motif for transition-state mimicry in enzyme inhibitors (e.g., Renin, HIV Protease) and a handle for esterification in prodrug design.[1]
    
Physicochemical Profiling (In Silico vs. Danshensu)

The following table contrasts BD-HPA with its parent natural product, Danshensu, highlighting the "Lipophilic Shift" that enhances oral bioavailability.[1]

PropertyDanshensu (Parent)BD-HPA (Target)Implication for Drug Design
Structure 3,4-Dihydroxyphenyl-lactic acid3,4-Methylenedioxyphenyl-lactic acidCatechol masking prevents oxidation.
LogP (Lipophilicity) ~0.3 (Highly Polar)~1.5 (Moderately Lipophilic)Enhanced passive transport across membranes.[1]
BBB Penetration LowModerate-HighPotential for neurodegenerative indications.[1]
Metabolic Liability High (COMT substrate)Low (CYP450 required for opening)Extended half-life (

).[1]
pKa (Carboxyl) ~3.5~3.6Similar ionization profile at physiological pH.[1]

Part 2: Synthesis & Manufacturing Protocols

Core Synthesis Workflow (Piperonal Route)

The most robust industrial route utilizes Piperonal (3,4-methylenedioxybenzaldehyde) as the starting material.[1] This self-validating protocol ensures high purity through bisulfite adduct purification of the intermediate.[1]

Protocol: Modified Darzens Condensation to BD-HPA

Reagents: Piperonal, Ethyl chloroacetate, Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH).[1]

  • Epoxidation (Darzens):

    • Charge a reactor with Piperonal (1.0 eq) and Ethyl chloroacetate (1.2 eq) in dry Ethanol.

    • Dropwise add NaOEt (1.2 eq) at 0°C under

      
       atmosphere.[1]
      
    • Stir for 4 hours at room temperature. Monitor TLC for disappearance of aldehyde.[1]

    • Checkpoint: Formation of the glycidic ester (epoxide intermediate).[1]

  • Hydrolysis & Decarboxylation:

    • Add 10% NaOH (aq) directly to the reaction mixture.[1] Reflux for 2 hours.

    • The glycidic ester hydrolyzes to the unstable glycidic acid, which undergoes decarboxylative rearrangement to the aldehyde/enol.[1]

    • Correction: For direct

      
      -hydroxy acid synthesis, the Cyanohydrin Route  is often preferred over Darzens for higher yield of the acid specifically.[1]
      
Alternate Protocol: Bisulfite-Cyanohydrin Route (High Purity)

This method avoids the complex rearrangement of the Darzens pathway.[1]

  • Bisulfite Adduct Formation:

    • Dissolve Piperonal in saturated

      
       solution.[1] Filter the white precipitate.[1] This purifies the aldehyde from non-carbonyl impurities.[1]
      
  • Cyanohydrin Formation:

    • Treat the adduct with NaCN/KCN (1.1 eq) in water at 0°C.[1]

    • Safety: Maintain pH > 10 to prevent HCN gas evolution.[1]

  • Acid Hydrolysis:

    • Reflux the resulting cyanohydrin in concentrated HCl for 6 hours.

    • The nitrile (-CN) converts to carboxylic acid (-COOH).[1]

  • Isolation:

    • Extract with Ethyl Acetate.[1] Recrystallize from Benzene/Petroleum Ether.[1]

    • Yield: Typically 75-85%.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the chemical genealogy and synthetic logic.

SynthesisPath cluster_0 In Vitro Synthesis Piperonal Piperonal (Start) Cyanohydrin Cyanohydrin Intermediate Piperonal->Cyanohydrin NaCN/H+ BD_HPA BD-HPA (Target Molecule) Cyanohydrin->BD_HPA HCl Hydrolysis Danshensu Danshensu (Bioactive Metabolite) BD_HPA->Danshensu CYP450 Metabolism (In Vivo Activation)

Caption: Figure 1. Synthetic pathway from Piperonal to BD-HPA and its metabolic relationship to Danshensu.

Part 3: Pharmaceutical Applications & Mechanisms[2]

The "Prodrug" Strategy: Cardiovascular Protection

BD-HPA serves as a latent form of Danshensu .[1] Upon oral administration, the methylenedioxy ring is cleaved by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) to reveal the active catechol (Danshensu).[1]

  • Mechanism: The unmasked Danshensu inhibits platelet aggregation and activates the Nrf2/HO-1 pathway (antioxidant defense).[1]

  • Advantage: Direct administration of Danshensu suffers from "First-Pass Effect" (rapid conjugation).[1] BD-HPA survives the stomach and upper intestine intact, delivering the payload to the liver and systemic circulation.[1]

Chiral Building Block for Protease Inhibitors

The (R)-enantiomer of BD-HPA is a critical synthon for peptidomimetics.[1]

  • Target: Renin Inhibitors (Hypertension) and HIV Protease Inhibitors.[1]

  • Logic: The

    
    -hydroxy-phenylpropanoid skeleton mimics the transition state of peptide bond hydrolysis.[1] The benzodioxole ring provides a hydrophobic anchor in the S1 or S1' enzyme pocket, often increasing binding affinity by 10-100x compared to a simple phenyl ring due to specific 
    
    
    
    -stacking interactions.
Neuroprotection & BBB Permeability

Recent studies on benzodioxole derivatives suggest potential in treating ischemic stroke.[1]

  • Workflow:

    • BD-HPA crosses the Blood-Brain Barrier (facilitated by lipophilicity).[1]

    • Local conversion to Danshensu in glial cells.[1]

    • Scavenging of Reactive Oxygen Species (ROS) and inhibition of glutamate-induced toxicity.[1]

Part 4: Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To verify the "Prodrug" hypothesis, researchers must determine the conversion rate of BD-HPA to Danshensu.[1]

Protocol:

  • Preparation: Incubate BD-HPA (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of BD-HPA (Parent) and appearance of Danshensu (Metabolite, m/z 197 [M-H]-).[1]

  • Success Criteria: A

    
     mins indicates sufficient stability for oral dosing, with measurable formation of the catechol metabolite.[1]
    
Biological Activity Logic Flow

The following diagram maps the pharmacological decision tree for BD-HPA.

BioActivity cluster_metabolism Metabolic Fate cluster_effects Therapeutic Outcomes Input BD-HPA Administration Step1 Absorption (Gut) Input->Step1 Step2 Liver CYP450 (Demethylenation) Step1->Step2 High Lipophilicity Step3 Active Metabolite: Danshensu Step2->Step3 Bioactivation Effect1 Cardiovascular: Vasodilation (NO release) Step3->Effect1 Effect2 Neuroprotection: mTOR Activation Step3->Effect2 Effect3 Antioxidant: ROS Scavenging Step3->Effect3

Caption: Figure 2. Pharmacokinetic and Pharmacodynamic flow of BD-HPA acting as a prodrug.

References

  • PubChem. "3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4."[1][2] National Library of Medicine.[1][3] Available at: [Link][1]

  • Zhang, Y., et al. "Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling."[1] Frontiers in Pharmacology. Available at: [Link]

  • MDPI. "Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products."[1] Molecules. Available at: [Link][1]

  • SWGDRUG. "Monograph: 3,4-Methylenedioxy-Pyrrolidinohexanophenone (Structural Analog Analysis)." Available at: [Link]

Sources

Exploratory

A Strategic Approach to the Toxicological Assessment of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the toxicological assessment of 3-(1,3-Benzodioxol-5-yl)-2-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the toxicological assessment of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, a novel chemical entity with potential therapeutic applications. Given the absence of specific toxicological data for this molecule, this document outlines a strategic, tiered approach, beginning with computational and in vitro methodologies and progressing to targeted in vivo studies. The experimental design is informed by the well-documented toxicological profiles of structurally related benzodioxole compounds, such as safrole, to proactively investigate potential liabilities, particularly hepatotoxicity and genotoxicity.

Executive Summary: A Proactive, Mechanism-Driven Assessment

The core of this toxicological evaluation rests on a foundational understanding of the benzodioxole moiety. This chemical feature is known to undergo metabolic activation by cytochrome P450 (CYP450) enzymes, a process linked to the toxicological effects of related compounds.[1][2][3] Therefore, a primary objective of this assessment is to elucidate the metabolic fate of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid and determine if it shares the toxic metabolic pathways of other benzodioxoles. This guide will detail a logical progression of studies, from initial in silico predictions to definitive in vivo safety evaluations, ensuring a thorough and scientifically rigorous assessment.

The Benzodioxole Moiety: A Known Toxicophore

The 1,3-benzodioxole group is a well-established structural alert for toxicity. The primary mechanism of concern is the CYP450-mediated oxidation of the methylenedioxy bridge, which can lead to the formation of a reactive carbene intermediate. This intermediate can then form inhibitory complexes with CYP450, leading to drug-drug interactions and potential toxicity.[2] Furthermore, metabolism of the side chain, as seen with safrole, can produce electrophilic intermediates capable of forming DNA and protein adducts, leading to carcinogenicity.[1][4] Therefore, any toxicological assessment of a novel benzodioxole-containing compound must thoroughly investigate these potential bioactivation pathways.

Visualizing the Core Toxicological Concern

Caption: Proposed metabolic activation of the benzodioxole moiety leading to potential toxicities.

A Tiered Approach to Toxicological Evaluation

A systematic and tiered approach is crucial for an efficient and ethical toxicological assessment. This involves a progression from less invasive and resource-intensive methods to more complex in vivo studies.

Tier 1: In Silico and In Vitro Screening

The initial phase focuses on predictive modeling and cell-based assays to identify potential hazards early in the development process.

  • Objective: To predict the potential for toxicity and metabolism using computational models.

  • Methodology:

    • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize commercially available and open-source QSAR software to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.

    • Metabolic Prediction: Employ metabolic prediction software to identify potential sites of metabolism on the molecule and predict the structures of potential metabolites. This will help to guide the design of subsequent in vitro metabolism studies.

  • Rationale: In silico tools provide a rapid and cost-effective way to flag potential liabilities and prioritize experimental studies.[5]

  • Objective: To determine the metabolic stability of the compound and its potential to inhibit major CYP450 enzymes.

  • Methodology:

    • Metabolic Stability Assay: Incubate the test compound with human and rodent liver microsomes to determine its intrinsic clearance.

    • CYP450 Inhibition Assay: Evaluate the potential of the compound to inhibit the activity of major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using fluorescent or LC-MS/MS-based probe substrates.

    • Metabolite Identification: Analyze the microsomal incubation samples using high-resolution mass spectrometry to identify the major metabolites.

  • Rationale: These assays provide critical information on the compound's pharmacokinetic profile and its potential for drug-drug interactions.[6] Understanding the metabolic pathways is the first step in assessing the risk of reactive metabolite formation.

  • Objective: To assess the potential of the compound to induce genetic mutations.

  • Methodology:

    • Bacterial Reverse Mutation Assay (Ames Test): Test the compound for its ability to induce mutations in various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction).

    • In Vitro Micronucleus Test: Evaluate the compound's potential to induce chromosomal damage in cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Rationale: The Ames test is a standard initial screen for mutagenicity. The micronucleus assay detects clastogenic and aneugenic events. A positive result in either of these assays would be a significant cause for concern.

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology:

    • Hepatocyte Cytotoxicity Assay: Assess the cytotoxicity of the compound in primary human and rodent hepatocytes or hepatoma cell lines (e.g., HepG2). Cell viability can be measured using assays such as MTT or LDH release.

  • Rationale: This provides a preliminary indication of the compound's potential for direct cellular toxicity, particularly to the liver, a primary target organ for benzodioxole toxicity.[1][7]

Tier 2: In Vivo Acute and Repeated-Dose Toxicity Studies

Should the in vitro data not reveal significant liabilities, the assessment proceeds to in vivo studies in animal models.

  • Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of the compound after a single oral administration.

  • Methodology:

    • Up-and-Down Procedure (OECD 425): Administer the compound to a small number of rodents (typically rats or mice) in a sequential manner, with the dose for each subsequent animal being adjusted based on the outcome for the previous animal.

    • Observations: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Rationale: This study provides essential information for dose selection in subsequent repeated-dose toxicity studies and for hazard classification.[8]

  • Objective: To evaluate the toxicological effects of the compound after repeated oral administration over a 28-day period.

  • Methodology:

    • Dose Groups: Administer the compound daily via oral gavage to at least three dose groups of rodents (one rodent and one non-rodent species are typically required for regulatory submissions) and a control group.[9]

    • In-life Observations: Monitor clinical signs, body weight, food and water consumption, and perform detailed clinical observations.

    • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.

    • Histopathology: Perform a full histopathological examination of a comprehensive list of organs and tissues.

  • Rationale: This is a cornerstone of preclinical safety assessment, providing data on target organs of toxicity, dose-response relationships, and the potential for cumulative toxicity.[10][11][12]

Workflow for the Tiered Toxicological Assessment

Toxicological_Assessment_Workflow cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: In Vivo Studies In_Silico In Silico Assessment (QSAR, Met-ID) In_Vitro_Metabolism In Vitro Metabolism (Stability, CYP Inhibition) In_Silico->In_Vitro_Metabolism Genotoxicity In Vitro Genotoxicity (Ames, Micronucleus) In_Vitro_Metabolism->Genotoxicity Cytotoxicity In Vitro Cytotoxicity (Hepatocytes) Genotoxicity->Cytotoxicity Decision_Point_1 Acceptable In Vitro Profile? Cytotoxicity->Decision_Point_1 Acute_Tox Acute Oral Toxicity (MTD) Decision_Point_2 Acceptable Acute Tox Profile? Acute_Tox->Decision_Point_2 Repeated_Dose_Tox 28-Day Repeated-Dose Toxicity Proceed Proceed to Further Development Repeated_Dose_Tox->Proceed Decision_Point_1->Acute_Tox Yes Stop Stop Development/ Redesign Decision_Point_1->Stop No Decision_Point_2->Repeated_Dose_Tox Yes Decision_Point_2->Stop No

Caption: A tiered workflow for the toxicological assessment of a novel compound.

Data Interpretation and Risk Assessment

The culmination of this comprehensive assessment is the integration of all data to form a cohesive toxicological profile and risk assessment.

Parameter Key Considerations Potential Implications
Metabolism - Rate of metabolism- Identification of major metabolites- CYP450 inhibition potential- Rapid metabolism may limit exposure.- Formation of reactive metabolites.- Potential for drug-drug interactions.
Genotoxicity - Positive or negative in Ames test- Induction of micronuclei- Positive findings are a major red flag for carcinogenicity.
Acute Toxicity - LD50 or MTD value- Informs dose selection for further studies and provides initial hazard classification.
Repeated-Dose Toxicity - Identification of target organs- No-Observed-Adverse-Effect Level (NOAEL)- Dose-response relationship- Defines the safety margin for potential human exposure.

Conclusion: A Path Forward

The toxicological assessment of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid requires a diligent and scientifically-grounded approach. By leveraging knowledge of the toxicological liabilities of the benzodioxole class of compounds and adhering to established preclinical safety testing guidelines, researchers can effectively characterize the risk profile of this novel entity. The tiered approach outlined in this guide provides a robust framework for making informed decisions throughout the drug development process, ultimately ensuring the safety of potential new medicines.

References

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  • Asif, M. (2011). Synthesis and antihepatotoxic activity of 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole derivatives. Medicinal Chemistry Research, 20(8), 1267–1273.
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  • Kaur, H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1684.
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  • Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136(Pt B), 881–893.
  • PubChem. (n.d.). Safrole. Retrieved February 25, 2026, from [Link]

  • World Health Organization. (1982). Safrole. (WHO Food Additives Series 16). Retrieved February 25, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved February 25, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. Retrieved February 25, 2026, from [Link]

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  • PubChem. (n.d.). (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. Retrieved February 25, 2026, from [Link]

  • Qin, W., et al. (2025). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Chemical Research in Toxicology.
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  • Jigs Chemical. (n.d.). 2-Amino-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid. Retrieved February 25, 2026, from [Link]

  • Zare, A., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 15(4), 835–842.
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Isolation of Benzodioxole Hydroxy Acids from Natural Sources

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Benzodioxole Hydroxy Acids Benzodioxole hydroxy acids are a class of phenolic compounds characterized by a benzodioxole...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzodioxole Hydroxy Acids

Benzodioxole hydroxy acids are a class of phenolic compounds characterized by a benzodioxole ring system bearing one or more hydroxyl and carboxylic acid functional groups. A prominent example is protocatechuic acid (3,4-dihydroxybenzoic acid), which is a major metabolite of antioxidant polyphenols found in a variety of plants.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 1,3-benzodioxole moiety itself is a key structural feature in many biologically active natural products and synthetic compounds.[5]

This guide provides a comprehensive overview of the strategies and detailed protocols for the efficient extraction and isolation of benzodioxole hydroxy acids from plant sources. We will delve into the rationale behind the selection of solvents and purification techniques, emphasizing the chemical principles that govern each step. The protocols are designed to be robust and adaptable for a range of plant matrices.

Part 1: Sourcing and Preparation of Plant Material

The successful isolation of benzodioxole hydroxy acids begins with the appropriate selection and preparation of the plant material.

1.1. Common Natural Sources:

Benzodioxole hydroxy acids, particularly protocatechuic acid and its derivatives, are widely distributed in the plant kingdom.[2][3] The choice of plant material will depend on the specific compound of interest and its reported abundance. Some notable sources include:

  • Fruits and Vegetables: Onions (Allium cepa), açaí berries (Euterpe oleracea), roselle (Hibiscus sabdariffa), plums, grapes, and various mushrooms are known to contain significant amounts of protocatechuic acid.[1][2]

  • Medicinal Plants: The Piper genus (e.g., Piper betle, Piper nigrum) is a rich source of various phenolic compounds.[6][7][8] Other medicinal plants like Boswellia dalzielii and Diospyros melanoxylon have also been identified as sources.[1]

  • Herbs and Spices: Rosemary (Rosmarinus officinalis) and cinnamon (Cinnamomum aromaticum) are additional sources of these valuable compounds.[3]

1.2. Sample Preparation:

Proper preparation of the plant material is crucial for maximizing the efficiency of the subsequent extraction process.

  • Drying: Fresh plant material should be dried to reduce moisture content, which can interfere with the extraction process and promote microbial growth. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-60°C) are common methods. Excessive heat should be avoided to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent penetration. This significantly enhances the extraction efficiency. A mechanical grinder or a mortar and pestle can be used for this purpose.

Part 2: Extraction Methodologies

The extraction process aims to selectively solubilize the target benzodioxole hydroxy acids from the solid plant matrix. The choice of solvent and extraction technique is critical and is based on the polarity of the target compounds.

2.1. Principles of Solvent Selection:

Phenolic acids are polar compounds due to the presence of hydroxyl and carboxylic acid groups. Therefore, polar solvents are generally employed for their extraction. Mixtures of alcohols and water have proven to be more effective than single-component solvents for extracting phenolic compounds.[3] The addition of a small amount of water to an organic solvent increases the polarity of the medium, facilitating the extraction of polar phytochemicals.[3]

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Methanol 5.164.7Highly effective for extracting a broad range of polar compounds. Often used in initial extraction steps.
Ethanol 4.378.4A less toxic alternative to methanol, widely used in the food and pharmaceutical industries.[9] Good for extracting polar compounds.
Ethyl Acetate 4.477.1A medium-polarity solvent, useful for separating compounds of intermediate polarity.
Water 10.2100A non-toxic and inexpensive solvent, effective for extracting highly polar compounds.[10] Often used in combination with alcohols.
n-Hexane 0.169A non-polar solvent, primarily used for defatting the plant material prior to the main extraction to remove lipids and other non-polar compounds.

2.2. Recommended Extraction Protocol: Maceration with Stepwise Polarity Gradient

This protocol employs a series of solvents with increasing polarity to first remove non-polar interferences and then to efficiently extract the target phenolic acids.

Protocol 2.2.1: Defatting

  • Weigh the powdered plant material and place it in a suitable flask.

  • Add n-hexane in a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of n-hexane).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture and discard the n-hexane extract.

  • Air-dry the plant residue to remove any residual n-hexane.

Rationale: This step removes lipids, waxes, and other non-polar compounds that could interfere with the subsequent extraction and purification steps.

Protocol 2.2.2: Main Extraction

  • Transfer the defatted plant residue to a clean flask.

  • Add an 80:20 mixture of methanol and water (v/v) in a 1:10 (w/v) ratio.

  • Stir the mixture at room temperature for 48 hours.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Rationale: An aqueous methanol solution is an excellent solvent for extracting a wide range of phenolic compounds, including hydroxy acids.[11] Repeated extractions maximize the yield.

Part 3: Isolation and Purification Strategy

The crude extract contains a complex mixture of compounds. The following multi-step strategy is designed to isolate the acidic benzodioxole derivatives.

3.1. Acid-Base Liquid-Liquid Extraction: A Key Separation Step

This technique leverages the acidic nature of the target compounds to separate them from neutral and basic impurities.[12][13]

AcidBaseExtraction CrudeExtract Crude Extract (Dissolved in Ethyl Acetate) SeparatoryFunnel Separatory Funnel CrudeExtract->SeparatoryFunnel + NaHCO3 (aq) AqLayer Aqueous Layer (Sodium Benzodioxole Hydroxycarboxylates) SeparatoryFunnel->AqLayer Lower Layer OrgLayer Organic Layer (Neutral & Basic Compounds) SeparatoryFunnel->OrgLayer Upper Layer Acidification Acidify with HCl (to pH 2-3) AqLayer->Acidification FinalExtraction Extract with Ethyl Acetate Acidification->FinalExtraction FinalProduct Purified Benzodioxole Hydroxy Acids (in Ethyl Acetate) FinalExtraction->FinalProduct

Sources

Application

The Lynchpin Intermediate: A Guide to the Strategic Use of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid in Drug Development

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropan...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid emerges as a versatile and highly valuable intermediate. Its unique structural amalgamation of a benzodioxole moiety, a chiral hydroxy group, and a reactive carboxylic acid function provides a trifecta of opportunities for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the procedures and protocols for leveraging this powerful intermediate in drug discovery and development, grounded in scientific principles and practical application.

Core Characteristics and Strategic Importance

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, with its characteristic alpha-hydroxy acid motif attached to a piperonyl group, presents a chiral scaffold that is frequently encountered in natural products and pharmacologically active compounds. The benzodioxole ring, a bioisostere for catechol, can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The adjacent hydroxyl and carboxylic acid groups offer multiple handles for synthetic elaboration, enabling the construction of diverse chemical libraries for screening and optimization.

Table 1: Physicochemical Properties of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid

PropertyValueReference
Molecular Formula C₁₀H₁₀O₅N/A
Molecular Weight 210.18 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterN/A

Synthesis of the Intermediate: A Practical Approach

The accessibility of an intermediate is a critical consideration in any synthetic campaign. A common and efficient route to 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid commences from the readily available starting material, piperonal (1,3-benzodioxole-5-carbaldehyde)[1]. This multi-step synthesis involves a condensation reaction followed by the introduction of the hydroxyl and carboxylic acid functionalities.

Synthesis_Workflow Piperonal Piperonal Intermediate_A Glycidic Ester Intermediate Piperonal->Intermediate_A Darzens Condensation Target 3-(1,3-Benzodioxol-5-yl)- 2-hydroxypropanoic acid Intermediate_A->Target Hydrolysis

Caption: Synthetic workflow for 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid.

Protocol 1: Synthesis from Piperonal

Materials:

  • Piperonal

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Darzens Condensation: To a solution of sodium ethoxide in ethanol, add piperonal and ethyl chloroacetate at 0°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

  • Hydrolysis: Dissolve the crude glycidic ester in a solution of sodium hydroxide in aqueous ethanol. Heat the mixture to reflux for 2-3 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid.

Key Synthetic Transformations: Building Complexity

The true utility of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid lies in its capacity to undergo a variety of chemical transformations to generate a library of derivatives. The primary reaction handles are the carboxylic acid and the secondary hydroxyl group.

Amidation of the Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The presence of the alpha-hydroxyl group can, however, complicate standard amidation procedures, potentially requiring a protecting group strategy. Fortunately, recent advances have enabled direct amidation of alpha-hydroxy acids without the need for protection.

This protocol leverages the chemoselectivity of carbodiimide coupling agents under specific conditions to favor amidation over esterification of the hydroxyl group. Mechanochemical methods have shown particular promise in this area[2][3][4].

Amidation_Workflow Start 3-(1,3-Benzodioxol-5-yl)- 2-hydroxypropanoic acid Coupling EDC, Additive Start->Coupling Amine R-NH₂ Amine->Coupling Amide Amide Product Coupling->Amide Amide Bond Formation

Caption: Workflow for direct amidation of the title compound.

Materials:

  • 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethyl acetate (for liquid-assisted grinding) or a suitable solvent like Dichloromethane (DCM) for solution phase

  • Ball mill (for mechanosynthesis) or round-bottom flask (for solution phase)

Procedure (Mechanochemical):

  • To a milling jar, add 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (1.0 eq), the desired amine (1.1 eq), and EDC (1.2 eq).

  • Add a few drops of ethyl acetate as a liquid-assisted grinding solvent.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Work-up: After milling, dissolve the reaction mixture in a suitable organic solvent, filter to remove any insoluble byproducts, and concentrate the filtrate. Purify the crude product by column chromatography.

Procedure (Solution Phase):

  • Dissolve 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (1.0 eq) and the desired amine (1.1 eq) in DCM.

  • Cool the solution to 0°C and add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Esterification of the Carboxylic Acid

Esterification is another key transformation for diversifying the lead compound. As with amidation, the presence of the hydroxyl group can lead to self-esterification or other side reactions. Catalytic methods that favor the reaction with an external alcohol are therefore preferred.

Acid-catalyzed esterification is a classic and effective method. The use of a solid-supported acid catalyst can simplify product purification[5][6].

Materials:

  • 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid

  • Desired alcohol (can be used as solvent if in large excess)

  • Sulfuric acid or a solid acid catalyst (e.g., Dowex 50WX8)

  • Toluene (if alcohol is not the solvent)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), and a catalytic amount of sulfuric acid or the solid acid catalyst.

  • Add toluene as the azeotropic solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If a solid catalyst was used, filter it off. If sulfuric acid was used, neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Safety and Handling

As with any chemical procedure, adherence to strict safety protocols is mandatory. The following guidelines are based on available safety data sheets[7][8][9][10][11].

Table 2: Hazard and Precautionary Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Hand Protection: Compatible chemical-resistant gloves must be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid stands as a testament to the power of well-designed intermediates in the pursuit of novel therapeutics. Its strategic combination of a biologically relevant scaffold and versatile reactive handles makes it an invaluable asset for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this key building block, paving the way for the discovery of the next generation of innovative medicines.

References

  • PubChem. (n.d.). (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Retrieved from [Link]

  • Gallou, F. (2024, June 4). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. RSC Mechanochemistry, 1, 189-195. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5431-5437. Retrieved from [Link]

  • PNAS. (2018, March 26). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(13), 3234-3239. Retrieved from [Link]

  • ScienceMadness.org. (2016, January 27). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black Pepper Reveals Pot. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7, 336-345. Retrieved from [Link]

  • ChemRxiv. (2023, October 17). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. Retrieved from [Link]

  • RSC Publishing. (2024, March 12). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Mechanochemistry, 1, 189-195. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Hive Archive. (2005, March 18). Piperonal from 1,3-benzodioxole?. Retrieved from [Link]

  • Elsevier. (2023, July 27). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 16(10), 105151. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Yields for 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid

[1] Executive Summary & Reaction Pathway This guide addresses yield optimization for 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (also known as 3-(3,4-methylenedioxyphenyl)lactic acid).[1] While the Darzens Condensa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Reaction Pathway

This guide addresses yield optimization for 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (also known as 3-(3,4-methylenedioxyphenyl)lactic acid).[1]

While the Darzens Condensation is often considered for piperonal derivatives, it typically favors decarboxylation to the aldehyde (homologation). For the synthesis of the


-hydroxy acid , the most robust high-yield protocol involves the Erlenmeyer-Plöchl Azlactone synthesis  followed by Selective Reduction  of the intermediate keto-acid.[1]
The Optimized Pathway

The recommended workflow avoids the instability of glycidic esters by utilizing a stable pyruvic acid intermediate.

ReactionPathway Piperonal Piperonal (Start) Azlactone Azlactone Intermediate Piperonal->Azlactone N-Acetylglycine Ac2O / NaOAc (Erlenmeyer) KetoAcid Keto-Acid (Pyruvic Derivative) Azlactone->KetoAcid Hydrolysis (HCl / Reflux) Target Target Hydroxy Acid (Yield >80%) KetoAcid->Target Reduction (NaBH4 or Pd/C)

Figure 1: The Erlenmeyer-Reduction pathway minimizes side-reactions common in Darzens condensation.[1]

Critical Process Modules

Module A: The Keto-Acid Intermediate (Erlenmeyer Route)

Objective: Synthesize 3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid. Common Yield: 60-70% (Unoptimized)


85-90% (Optimized) 

Protocol Optimization:

  • Reagent Quality: The N-acetylglycine must be dry. Water content >1% drastically reduces azlactone formation.

  • Hydrolysis Control: The ring-opening of the azlactone requires refluxing in dilute acid (1N HCl).

    • Critical Failure Point: Using concentrated acid leads to polymerization of the electron-rich benzodioxole ring.

Module B: The Reduction Step (The Yield Killer)

Objective: Convert the keto group to a hydroxyl group without over-reduction to the propionic acid or cleavage of the benzodioxole ring.

Comparative Methodologies:

MethodReagentTypical YieldProsCons
Chemical NaBH

/ NaOH
45-55%Low cost, accessiblePoor selectivity; requires strict pH control; difficult workup.[1]
Catalytic H

, Pd/C (5%)
80-92% High yield, clean workupRequires high pressure (1.0 MPa); catalyst cost.[1]
Enzymatic LDH (Lactate Dehydrogenase)>95% (ee)Perfect enantioselectivityHigh cost; difficult scale-up; requires cofactor regeneration.[1]

Troubleshooting & FAQs

Q1: I am using the Darzens route (Piperonal + Ethyl Chloroacetate), but I am recovering the aldehyde, not the hydroxy acid. Why?

Diagnosis: Decarboxylation.[2][3][4] Technical Explanation: The glycidic ester formed in the Darzens reaction is unstable.[3] Upon hydrolysis to the glycidic acid, the molecule spontaneously decarboxylates and rearranges to the aldehyde (homologation) if the temperature exceeds 10°C or if the pH drops too rapidly. Solution: Switch to the Keto-Acid Reduction route . If you must use Darzens, you must perform a hydrogenolysis of the glycidic ester (epoxide opening) before hydrolysis of the ester, which is synthetically difficult and low-yielding for this specific substrate.

Q2: During the NaBH reduction of the keto-acid, my reaction turns black/tarry.

Diagnosis: Base-catalyzed polymerization of the quinone methide intermediate. Technical Explanation: The benzodioxole ring is electron-rich.[1] In the presence of strong base (NaOH used to solubilize NaBH


) and air, the keto-acid can oxidize or polymerize.
Corrective Action: 
  • Temperature: Maintain reaction at 0°C during addition.

  • Addition Mode: Add NaBH

    
     solution dropwise to the keto-acid, not the reverse.
    
  • pH Buffer: Maintain pH between 8-9. Do not exceed pH 10.

Q3: How do I improve the yield of the catalytic hydrogenation (Pd/C)?

Diagnosis: Catalyst poisoning or insufficient pressure. Optimization Protocol:

  • Solvent: Use Methanol/Water (3:1) . Pure methanol can lead to acetal formation; water prevents this.

  • Pressure: 1.0 MPa (approx 10 bar) is optimal. Atmospheric pressure results in incomplete conversion.

  • Temperature: Heat to 60°C . Room temperature hydrogenation is too slow for the sterically hindered keto group.

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose yield loss in the Reduction Phase.

Troubleshooting Start Problem: Low Yield in Reduction CheckMethod Which Reductant? Start->CheckMethod NaBH4 Sodium Borohydride (NaBH4) CheckMethod->NaBH4 PdC Catalytic H2 (Pd/C) CheckMethod->PdC CheckColor Did reaction turn dark? NaBH4->CheckColor DarkYes Polymerization/Oxidation. Action: Lower Temp to 0°C, Degas solvents. CheckColor->DarkYes DarkNo Incomplete Reaction. Action: Increase equivalents to 2.5x. CheckColor->DarkNo CheckPressure Pressure < 5 bar? PdC->CheckPressure PressYes Incomplete Conversion. Action: Increase to 10 bar (1.0 MPa). CheckPressure->PressYes PressNo Check Catalyst Poisoning. Action: Wash Keto-Acid precursor to remove sulfur/halides. CheckPressure->PressNo

Figure 2: Diagnostic logic for the reduction step.[1]

References

  • Zhang, Q., et al. (2013). "Green Synthesis of

    
    -(3,4-Dihydroxyphenyl)lactic Acid." Asian Journal of Chemistry, 25(10), 5633-5636. [1]
    
    • Key Finding: Establishes the superiority of catalytic hydrogenation (Pd/C)
  • Findrik, Z., et al. (2005). "Modeling of the D-lactate dehydrogenase production." Chemical Engineering Science. Key Finding: Discusses the enzymatic reduction route for high enantioselectivity.
  • Rao, N. & Roth, K. (1988). "Enzymatic synthesis of (S)-3-(3,4-dihydroxyphenyl)lactic acid." Key Finding: Validates the biological pathway for converting the keto-acid to the hydroxy-acid.
  • BenchChem. "Darzens Glycidic Ester Condensation Technical Guide."

    • Key Finding: Highlights the decarboxylation mechanism that makes Darzens unsuitable for retaining the carboxylic acid moiety in this specific synthesis.

Sources

Optimization

Technical Support Center: HPLC Optimization for Benzodioxol Carboxylic Acids

Case Ticket: #BDX-8821 Topic: Severe peak tailing and asymmetry in Piperonylic Acid derivatives. Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #BDX-8821 Topic: Severe peak tailing and asymmetry in Piperonylic Acid derivatives. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open

Executive Summary & Root Cause Analysis

Welcome to the Advanced Separations Support Center. You are likely experiencing peak tailing (


) or peak splitting when analyzing benzodioxol carboxylic acids (e.g., Piperonylic acid).

This is not a random instrument error; it is a predictable chemical phenomenon governed by two competing factors:

  • The

    
     Proximity Effect:  Benzodioxol carboxylic acids have a 
    
    
    
    of approximately 4.35 [1]. If your mobile phase pH is between 3.0 and 5.5, the analyte exists in a dynamic equilibrium between its neutral (
    
    
    ) and ionized (
    
    
    ) states. These two species interact differently with the stationary phase, causing "kinetic tailing" or peak splitting.
  • Silanol Activity: The electron-rich benzodioxol ring increases retention on C18, but the carboxylic acid moiety interacts with residual silanols on the silica surface. This secondary interaction is the primary driver of tailing [2].[1]

Troubleshooting Decision Matrix

Before modifying your method, use this logic flow to identify the specific failure mode.

TroubleshootingMatrix Start Start: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsNearPka Is pH 3.5 - 5.5? CheckPH->IsNearPka AdjustPH ACTION: Adjust pH < 2.5 or > 6.5 IsNearPka->AdjustPH Yes (Ionization Issue) CheckCol Check Column Type IsNearPka->CheckCol No IsStdC18 Is it Standard C18? CheckCol->IsStdC18 SwitchCol ACTION: Switch to Polar-Embedded or C18-Aq IsStdC18->SwitchCol Yes (Silanol Interaction) CheckSolvent Check Injection Solvent IsStdC18->CheckSolvent No IsStrong Is solvent 100% MeOH/ACN? CheckSolvent->IsStrong Dilute ACTION: Dilute with Mobile Phase A IsStrong->Dilute Yes (Solvent Mismatch)

Figure 1: Diagnostic workflow for identifying the root cause of peak asymmetry in acidic analytes.

The "Golden Protocol" for Benzodioxol Acids

To eliminate tailing, we must force the molecule into a single state (neutral) and shield it from silanols.

A. Mobile Phase Chemistry (pH Suppression)

The Rule: You must operate at least 2 pH units below the


 .[2][3]
For Piperonylic acid (

), the target pH is < 2.35 .

Recommended Mobile Phase:

  • A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) OR 20mM Phosphate Buffer (pH 2.1).

  • B: 0.1% TFA in Acetonitrile.

  • Why TFA? TFA is a strong acid that fully protonates the carboxylic acid (

    
    ), rendering it neutral and hydrophobic. It also "pairs" with accessible silanols, blocking them from interacting with your analyte [3].
    
ParameterRecommended ValueScientific Rationale
pH 2.0 - 2.3 Ensures 99%+ of analyte is in neutral form (

), preventing mixed-mode retention.
Buffer TFA or Phosphate Formic acid (pH ~2.7) is often too weak to fully suppress ionization for these specific acids.
Organic Acetonitrile Sharper peaks than Methanol due to lower viscosity and distinct selectivity for aromatic rings.
B. Stationary Phase Selection

Standard C18 columns often fail here because high-aqueous conditions (required to retain these polar acids) cause "phase collapse" (dewetting).[4]

Recommended Column Technologies:

  • Polar-Embedded C18: Contains a hydrophilic group (amide/carbamate) near the silica surface. This shields silanols and prevents phase collapse in 100% aqueous buffer.

    • Examples: Agilent Polaris C18-A, Waters SymmetryShield.

  • Surface-Charge Hybrid (CSH): These particles have a slight surface charge that repels acidic analytes at low pH, improving peak shape by electrostatic repulsion of the residual tailing mechanism.

Advanced Troubleshooting (FAQs)

Q1: I adjusted the pH to 2.1, but I still see a split peak. Why?

Diagnosis: Injection Solvent Mismatch.[5][6] If you dissolve your benzodioxol acid in 100% Methanol but inject it into a mobile phase that is 95% Water, the analyte precipitates or travels faster than the mobile phase at the head of the column. Solution: Dissolve your sample in the starting mobile phase (e.g., 90:10 Water:ACN with 0.1% TFA).

Q2: Can I use Formic Acid instead of TFA?

Diagnosis: Insufficient Ion Suppression. Formic acid is a weaker acid. At 0.1%, the pH is often ~2.7. For a


 of 4.35, this is only a 

of 1.65. This leaves ~2-5% of your molecule ionized, which is enough to cause a "shoulder" on your peak. Solution: Increase Formic Acid to 0.2% or switch to TFA/Phosphate to guarantee pH < 2.3.
Q3: My retention time drifts lower with every injection.

Diagnosis: Phase Dewetting (Hydrophobic Collapse). If you are using a standard C18 column with < 5% organic solvent to retain these polar acids, the C18 chains are folding onto themselves to escape the water. Solution: Switch to a "C18-Aq" or "Polar-Embedded" column designed for 100% aqueous stability [4].[4]

Mechanism of Interaction

Understanding the molecular behavior allows you to predict future issues.

MolecularInteraction cluster_result Resulting Peak Shape Silanol Silica Surface (Si-OH) Analyte Benzodioxol Acid (R-COOH) Silanol->Analyte H-Bonding (Causes Tailing) Result Gaussian Peak (Symmetry ~1.0) Analyte->Result Optimized TFA TFA Modifier (CF3COOH) TFA->Silanol Blocks Active Sites TFA->Analyte Forces Protonation (Neutralizes)

Figure 2: Mechanism of TFA in suppressing silanol interactions and enforcing analyte neutrality.

References

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Silanol and pH Effects. Available at: [Link]

  • ResearchGate. (2013). Prevention of Peak Tailing in HPLC for Acidic Compounds. Available at: [Link]

  • Agilent Technologies. (2014). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic Acid

Welcome to the technical support resource for the purification of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid product?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most prevalent synthesis proceeds from piperonal (also known as 3,4-methylenedioxybenzaldehyde). Consequently, the primary impurities typically include:

  • Unreacted Piperonal: This is one of the most common impurities, especially if the initial reaction did not go to completion. Its presence can impart a characteristic almond or cherry-like scent to the crude product.

  • Piperonylic Acid: Formed from the oxidation of residual piperonal, this impurity can complicate purification due to its acidic nature, similar to the target compound.

  • Polymeric Byproducts: Aldehydes like piperonal are susceptible to self-condensation or polymerization under certain reaction conditions, leading to the formation of high molecular weight, often insoluble, resinous materials.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, dichloromethane, ethanol) can be retained in the crude solid and must be removed.

  • Inorganic Salts: Salts originating from reagents or pH adjustments during the workup (e.g., sodium sulfate, magnesium sulfate) may also be present.

Q2: My recrystallization attempt failed. The product either oiled out or the purity did not improve significantly. What went wrong?

A2: Recrystallization is a powerful but sensitive technique. Failure typically points to an issue with the chosen solvent system or the presence of specific types of impurities.

  • Issue: Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound melts instead of dissolving and then fails to crystallize upon cooling.

    • Solution: Select a solvent or solvent mixture with a lower boiling point. Alternatively, use a larger volume of solvent to ensure the compound fully dissolves well below its melting point. A solvent pair (one solvent in which the compound is soluble, and another in which it is insoluble) can be highly effective. For 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, a common and effective solvent system is a toluene/heptane or toluene/hexane mixture.

  • Issue: Poor Purity Improvement: This often indicates that the chosen solvent does not adequately differentiate between your target compound and the key impurities. For example, if both the product and a major impurity have similar solubility profiles in the selected solvent, co-crystallization will occur.

    • Solution: The ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while dissolving the impurities either very well (they remain in the mother liquor) or very poorly (they can be filtered off hot). Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropyl alcohol, ethyl acetate, toluene) to identify the optimal system.

Troubleshooting Recrystallization Issues
Problem Primary Cause Recommended Action
Oiling Out Improper solvent choice (boiling point too high).Switch to a lower-boiling point solvent or use a solvent pair (e.g., Toluene/Heptane).
No Crystals Form Solution is not sufficiently saturated; cooling too rapid.Evaporate some solvent to increase concentration. Cool slowly. Scratch the inside of the flask. Add a seed crystal.
Poor Recovery Too much solvent used; compound is too soluble at low temp.Reduce the amount of solvent used initially. Cool the solution to a lower temperature (e.g., in an ice bath).
Purity Doesn't Improve Impurities have similar solubility to the product.Change the solvent system. Consider an alternative purification method like column chromatography.

Q3: How can I effectively remove unreacted piperonal starting material?

A3: Due to the difference in acidity between the carboxylic acid product and the aldehyde starting material, a liquid-liquid extraction based on pH swing is a highly effective and scalable method. Piperonal is a neutral organic compound, whereas the product is a carboxylic acid.

Protocol: Acid-Base Extraction for Piperonal Removal
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to form its carboxylate salt, which is water-soluble, and will move into the aqueous layer. The neutral piperonal will remain in the organic layer.

    • Expert Tip: Using a weak base like sodium bicarbonate is crucial. A strong base (e.g., NaOH) could potentially catalyze side reactions with any residual aldehyde.

  • Separation: Drain the organic layer (containing piperonal) and set it aside. Collect the aqueous layer, which now contains the purified product as its sodium salt.

  • Washing (Optional): Wash the collected aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), while stirring until the pH is acidic (pH ~2). The protonated, neutral 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any residual salts, and dry it thoroughly under a vacuum.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. NaHCO₃ start->wash1 org_layer Organic Layer: Piperonal & Neutral Impurities wash1->org_layer Discard aq_layer Aqueous Layer: Product as Sodium Salt wash1->aq_layer Collect acidify Acidify with HCl (pH ~2) aq_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate final_product Purified 3-(1,3-Benzodioxol-5-yl) -2-hydroxypropanoic Acid filtrate->final_product

Caption: Workflow for purifying the target acid from neutral impurities.

Q4: My final product has a slight color. How can I decolorize it?

A4: A persistent color, often yellow or tan, is typically due to small quantities of highly conjugated or polymeric impurities that are not efficiently removed by initial purification steps.

  • Activated Carbon Treatment: The most common method for removing colored impurities is treatment with activated carbon (charcoal).

    • Dissolve the semi-pure product in a suitable hot solvent (as if for recrystallization).

    • Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.

    • Keep the solution hot and stir for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.

    • Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.

  • Caution: Using too much activated carbon can significantly reduce your product yield, as it can adsorb the target compound as well as the impurities. Always start with a minimal amount.

Troubleshooting Guide: Advanced Purification

Scenario: Standard recrystallization and extraction fail to yield a product of desired purity (>99%), as determined by HPLC or NMR analysis.

This situation suggests the presence of a difficult-to-remove impurity with physicochemical properties (e.g., polarity, acidity) very similar to the target compound, such as an isomeric byproduct or a closely related acid like piperonylic acid.

Recommended Strategy: Flash Column Chromatography

Flash chromatography offers superior separation power compared to bulk techniques.

Protocol: Flash Chromatography Purification
  • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice. Its acidic surface is well-suited for separating acidic compounds.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the persistent impurity. This is determined empirically using Thin Layer Chromatography (TLC).

    • TLC Screening: Spot your impure material on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid or formic acid (e.g., 0.5-1%) added to keep the carboxylic acid protonated and prevent streaking on the silica plate.

    • Goal: Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and shows clear separation from the impurity spots. A typical system might be Heptane:Ethyl Acetate:Acetic Acid in a 60:40:1 ratio.

  • Column Packing: Properly pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM, which is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure (flash). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Logic Diagram: Purification Strategy

start Crude Synthesis Product purity_check1 Assess Purity (TLC, NMR) start->purity_check1 extraction Acid-Base Extraction purity_check1->extraction Major Impurities (e.g., Piperonal) recrystallization Recrystallization (e.g., Toluene/Heptane) extraction->recrystallization purity_check2 Purity > 99%? recrystallization->purity_check2 chromatography Flash Column Chromatography purity_check2->chromatography No final_product Pure Product purity_check2->final_product Yes chromatography->final_product end END final_product->end

Caption: Decision tree for selecting the appropriate purification method.

References

There are no specific academic papers or patents detailing the purification of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid in the search results. The guidance provided is based on established, fundamental organic chemistry principles for the purification of carboxylic acids and the removal of common impurities derived from aldehyde precursors. The techniques described—recrystallization, acid-base extraction, and chromatography—are standard, universally accepted methods documented in foundational organic chemistry textbooks and laboratory manuals.

Optimization

Technical Support Center: Resolving Stability Issues of Hydroxypropanoic Acids Under Oxidative Stress

Welcome to the technical support center dedicated to addressing the stability challenges of hydroxypropanoic acids, such as lactic acid and its derivatives, when subjected to oxidative stress. This resource is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of hydroxypropanoic acids, such as lactic acid and its derivatives, when subjected to oxidative stress. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their experimental use and formulation.

Introduction to Hydroxypropanoic Acid Stability

Hydroxypropanoic acids, particularly alpha-hydroxy acids (AHAs), are widely utilized in pharmaceuticals, cosmetics, and as building blocks in chemical synthesis.[1][2] Their efficacy and safety are paramount, but their chemical structure, containing both a hydroxyl and a carboxylic acid group, makes them susceptible to degradation under oxidative conditions. Understanding the mechanisms of this degradation and implementing strategies to mitigate it are crucial for reliable experimental outcomes and the development of stable products.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of oxidative degradation in hydroxypropanoic acids?

A1: The primary drivers of oxidative degradation are reactive oxygen species (ROS), which include free radicals like the hydroxyl radical (•OH) and superoxide (O2•−), as well as non-radical species like hydrogen peroxide (H2O2).[3][4] These can be introduced into your experimental system through various sources, including:

  • Aerobic Environments: The presence of molecular oxygen can lead to the formation of ROS, especially in the presence of transition metal ions or upon exposure to UV light.[3]

  • Reagents and Solvents: Certain reagents or impurities in solvents can generate or contain peroxides, initiating oxidative chain reactions.

  • Cellular Metabolism: In biological systems, cellular respiration and inflammatory responses can produce endogenous ROS that interact with hydroxypropanoic acids.[5][6]

Q2: What are the common degradation products I should be aware of?

A2: Under oxidative stress, hydroxypropanoic acids can degrade into a variety of smaller molecules. For example, lactic acid can be oxidized to pyruvic acid, and further to acetic acid and carbon dioxide. The specific degradation products will depend on the oxidizing agent and the reaction conditions. Identifying these byproducts is a key aspect of forced degradation studies, which are essential for developing stability-indicating analytical methods.[7][8][9]

Q3: How does pH influence the oxidative stability of hydroxypropanoic acids?

A3: The pH of a solution significantly impacts the stability of hydroxypropanoic acids. Generally, these acids are more stable at a lower pH (around 3.5-4.2), where they exist predominantly in their free acid form.[10][11] At higher pH values, the carboxylate form is more prevalent, which can influence its susceptibility to certain oxidative reactions. It is crucial to maintain an optimal pH to ensure both efficacy and stability, especially in formulations.[2][10][12]

Q4: Can I use antioxidants to protect my hydroxypropanoic acid samples?

A4: Absolutely. Antioxidants are a primary defense against oxidative degradation. They function by scavenging free radicals, chelating pro-oxidative metal ions, or quenching singlet oxygen.[13] Common and effective antioxidants include:

  • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that effectively neutralizes a variety of ROS.[14][15]

  • Vitamin E (Tocopherol): A lipid-soluble antioxidant that is particularly effective at preventing lipid peroxidation.[16]

  • Glutathione (GSH): An important intracellular antioxidant that can directly neutralize ROS and regenerate other antioxidants like Vitamin C.[14]

  • Chelating Agents (e.g., EDTA): These molecules bind to metal ions like iron and copper, preventing them from catalyzing the formation of highly reactive hydroxyl radicals.[11]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during experiments involving hydroxypropanoic acids under oxidative stress.

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Uncontrolled oxidative degradation of your hydroxypropanoic acid stock solution or during the experiment.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Freshly Prepared Solutions: Prepare your hydroxypropanoic acid solutions immediately before use. Avoid storing them for extended periods, even at low temperatures.

  • Incorporate a Chelating Agent: Add a small concentration (e.g., 0.1 mM) of a chelating agent like EDTA to your buffer or reaction mixture to sequester any trace metal ions that could catalyze oxidation.[11]

  • Work in a Controlled Atmosphere: If your experiment is highly sensitive to oxidation, consider performing it in a glove box or an anaerobic chamber to minimize oxygen exposure.

Issue 2: Unexpected peaks appearing in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products due to oxidative stress.

Troubleshooting Workflow:

The following workflow is designed to identify and characterize unknown degradation products.

Caption: Workflow for identifying oxidative degradation products.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

This protocol outlines a general procedure for inducing oxidative degradation to help identify potential degradation products.[7][8][9][17]

Materials:

  • Hydroxypropanoic acid of interest

  • High-purity water

  • Hydrogen peroxide (30%)

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the hydroxypropanoic acid in high-purity water.

  • Oxidative Stress Condition: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis:

    • Dilute the stressed sample with your mobile phase to an appropriate concentration.

    • Analyze the sample using a validated stability-indicating HPLC method. A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile.[18]

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) for mass identification.[18][19]

  • Data Comparison: Compare the chromatogram of the stressed sample to that of an unstressed control sample to identify new peaks corresponding to degradation products.

Issue 3: Loss of biological activity or formulation efficacy over time.

Possible Cause: Gradual oxidative degradation of the hydroxypropanoic acid during storage.

Mitigation Strategies:

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions and formulations at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down degradation kinetics.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the sample from light, which can catalyze oxidative reactions.

    • Inert Atmosphere: For highly sensitive compounds, overlay the solution with an inert gas like nitrogen or argon before sealing the container.

  • Formulation with Antioxidants:

    • Incorporate a synergistic blend of antioxidants into your formulation. For aqueous-based systems, a combination of a water-soluble antioxidant (like ascorbic acid) and a chelating agent is often effective.

    • For lipid-based formulations, a lipid-soluble antioxidant like tocopherol is a good choice.[16]

Data Summary: Impact of Antioxidants on Stability

The following table summarizes the hypothetical effect of different antioxidants on the stability of a 1% hydroxypropanoic acid solution stored under accelerated oxidative conditions (40°C, open to air).

Formulation% Degradation after 30 days
Control (No Antioxidant)15.2%
+ 0.1% Ascorbic Acid5.8%
+ 0.1% EDTA8.1%
+ 0.1% Ascorbic Acid + 0.1% EDTA2.3%

This data is for illustrative purposes and actual results may vary depending on the specific hydroxypropanoic acid and experimental conditions.

Understanding the Mechanism of Oxidative Degradation

The oxidative degradation of hydroxypropanoic acids often proceeds via a free-radical chain reaction. The following diagram illustrates a simplified pathway.

Caption: Simplified free-radical degradation pathway.

Concluding Remarks

The stability of hydroxypropanoic acids under oxidative stress is a multifaceted challenge that requires a systematic approach to resolve. By understanding the underlying degradation mechanisms and implementing the troubleshooting strategies and preventative measures outlined in this guide, researchers can ensure the integrity of their experiments and the robustness of their formulations. For further inquiries, please consult the references provided or contact our technical support team.

References

  • Oxidative stress tolerance and antioxidant capacity of lactic acid bacteria as probiotic: a system
  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC. (n.d.).
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives - MDPI. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI.
  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. (2025).
  • Hydroxy Acids | Cosmetic Science. (2025).
  • How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production?. (2025).
  • Responses of Lactic Acid Bacteria to Oxidative Stress - ResearchG
  • Stress Physiology of Lactic Acid Bacteria - PMC. (n.d.).
  • A Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid - Benchchem. (n.d.).
  • (PDF)
  • Forced Degrad
  • Lactic Acid Bacteria-Derived Exopolysaccharides Mitigate the Oxidative Response via the NRF2-KEAP1 Pathway in PC12 Cells - MDPI. (2023).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Rel
  • Forced Degrad
  • Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. (2025).
  • Mechanisms of antioxidants in the oxidation of foods. Compr Rev Food Sci F 8:345-358. (n.d.).
  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… - OUCI. (n.d.).
  • Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Tre
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC. (n.d.).
  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Deriv
  • Oxidative stress leads to the formation of esterified erythro- and threo-dihydroxy-f
  • Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - MDPI. (2022). Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures. MDPI.
  • Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides - MDPI. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. MDPI.
  • Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. (2025).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxid
  • Enhancing oxidative stability and shelf life of frying oils with antioxidants - AOCS. (2024).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Benzodioxol Ring Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of the benzodioxole ring. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of the benzodioxole ring. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate and mitigate common side reactions in your synthetic endeavors. The unique electronic nature of the 1,3-benzodioxole (or methylenedioxyphenyl, MDP) moiety, a common scaffold in pharmaceuticals and natural products, presents both opportunities for selective functionalization and challenges in controlling reactivity. This resource aims to be your first point of reference for navigating these complexities.

I. Troubleshooting Guide: A Proactive Approach to Common Side Reactions

This section is structured to address specific issues you may encounter during key synthetic transformations of the benzodioxole ring. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions with detailed protocols.

Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the methylenedioxy group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. However, this high reactivity can also lead to a lack of selectivity and unwanted side products.

1.1. Issue: Polysubstitution in Friedel-Crafts Acylation

Q: I am attempting to mono-acylate 1,3-benzodioxole, but I am observing significant amounts of di-acylated products. How can I improve the selectivity for mono-acylation?

A: Polysubstitution is a common challenge in Friedel-Crafts reactions with highly activated rings like benzodioxole. The introduction of the first acyl group, which is typically deactivating, should in theory prevent further acylation. However, under harsh conditions or with highly reactive substrates, di-acylation can occur.[1]

Causality & Solution:

The key is to control the reactivity of the system. This can be achieved by:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can lead to over-reactivity.[2][3] Using a milder Lewis acid can significantly improve selectivity.

  • Stoichiometry of Reagents: Using a stoichiometric amount or a slight excess of the Lewis acid is crucial. The catalyst complexes with the product ketone, deactivating it towards further acylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

  • Acylating Agent: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can also temper the reaction's vigor.[4]

Troubleshooting Workflow: Friedel-Crafts Acylation

start Start: Di-acylation observed q1 Is a strong Lewis acid (e.g., AlCl₃) being used? start->q1 s1 Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a heterogeneous catalyst like Aquivion SO₃H). [1, 27] q1->s1 Yes q2 Is the reaction run at elevated temperatures? q1->q2 No s1->q2 s2 Lower the reaction temperature (e.g., 0 °C to room temperature). q2->s2 Yes q3 Is an acyl chloride being used? q2->q3 No s2->q3 s3 Consider using a less reactive acylating agent like propionic anhydride. [1] q3->s3 Yes end End: Improved mono-acylation selectivity q3->end No s3->end

Caption: Decision tree for troubleshooting polysubstitution in Friedel-Crafts acylation.

Protocol: Selective Mono-acylation of 1,3-Benzodioxole

This protocol utilizes a recyclable heterogeneous catalyst to improve selectivity.[5]

  • Reaction Setup: In a round-bottom flask, combine 1,3-benzodioxole (1.0 eq) and propionic anhydride (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of Aquivion SO₃H® (e.g., 1 mol%).[5]

  • Reaction Conditions: Heat the mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture and filter to recover the catalyst. The filtrate can be purified by distillation or chromatography to yield 1-(benzo[d][5]dioxol-5-yl)propan-1-one.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of 1,3-Benzodioxole

CatalystAcylating AgentTemperature (°C)Conversion (%)Selectivity for Mono-acylation (%)Reference
Aquivion SO₃H®Propionic Anhydride1007362[5]
ZnCl₂Propionic Anhydride--Patented[1]
Methane Sulfonic AcidPropionic Anhydride--Patented[1]
1.2. Issue: Poor Regioselectivity in Halogenation

Q: I am trying to brominate a substituted benzodioxole, but I am getting a mixture of isomers. How can I achieve better regioselectivity?

A: The powerful activating effect of the methylenedioxy group directs electrophiles primarily to the positions ortho to the ether linkages (positions 4 and 5). However, existing substituents on the ring will also influence the final regiochemical outcome.

Causality & Solution:

  • Directing Group Effects: The interplay between the directing effects of the methylenedioxy group and other substituents determines the position of halogenation.

  • Steric Hindrance: Bulky substituents can hinder attack at adjacent positions, favoring substitution at less sterically crowded sites.

  • Reagent Choice: The choice of halogenating agent can influence selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than Br₂.[6][7][8]

Protocol: Regioselective Bromination using NBS

  • Reaction Setup: Dissolve the substituted benzodioxole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) for para-selectivity.[9][10]

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

Metal-Mediated Functionalization

Directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of the benzodioxole ring. However, these reactions are not without their own set of potential side reactions.

2.1. Issue: Side Reactions in Directed ortho-Metalation (DoM)

Q: During the ortho-lithiation of my benzodioxole derivative, I am observing low yields and the formation of unexpected byproducts. What could be going wrong?

A: Directed ortho-metalation relies on the coordination of an organolithium reagent to a directing metalation group (DMG), followed by deprotonation at the adjacent ortho position.[11][12] Several factors can lead to undesired side reactions.

Causality & Solution:

  • Choice of Base: The basicity and steric bulk of the organolithium reagent are critical. For less acidic protons, a stronger base like sec-BuLi or tert-BuLi may be necessary. The use of additives like TMEDA can enhance the basicity of n-BuLi.[13]

  • Reaction Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions such as the anionic Fries rearrangement or decomposition of the organolithium species.[14]

  • Electrophile Quenching: The choice of electrophile and the quenching conditions are important for obtaining the desired product in high yield.

Troubleshooting Workflow: Directed ortho-Metalation

start Start: Low yield/byproducts in DoM q1 Is the substrate fully deprotonated? start->q1 s1 Use a stronger base (s-BuLi, t-BuLi) or an additive (TMEDA). [25] q1->s1 No q2 Is the reaction temperature too high? q1->q2 Yes s1->q2 s2 Maintain a low temperature (e.g., -78 °C) throughout the reaction. [2] q2->s2 Yes q3 Is the electrophile quench efficient? q2->q3 No s2->q3 s3 Ensure the electrophile is reactive and added at low temperature. q3->s3 No end End: Improved DoM yield and selectivity q3->end Yes s3->end

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid vs. caffeic acid

As Senior Application Scientists, our goal is to provide a clear, data-driven comparison of the bioactivities of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid and the well-characterized caffeic acid. This guide is str...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our goal is to provide a clear, data-driven comparison of the bioactivities of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid and the well-characterized caffeic acid. This guide is structured to provide not only a comparative analysis of their potential biological effects but also the detailed experimental methodologies required to conduct such an evaluation. We will delve into the known attributes of caffeic acid as a benchmark and explore the available information and potential bioactivity of the less-studied 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid.

Introduction to the Compounds

Caffeic Acid: A phenolic compound belonging to the hydroxycinnamic acid group, is ubiquitously found in plants. It is a well-established antioxidant and anti-inflammatory agent with a broad spectrum of studied biological activities. Its structure, featuring a catechol ring and a carboxylic acid group, is key to its ability to scavenge free radicals and modulate inflammatory pathways.

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid: This compound is a carboxylic acid featuring a 1,3-benzodioxole moiety. While not as extensively studied as caffeic acid, its structural similarity to other biologically active molecules suggests potential for interesting pharmacological effects. The 1,3-benzodioxole group is present in various natural and synthetic compounds with known biological activities.

Comparative Bioactivity Analysis

Antioxidant Activity

Caffeic acid is a potent antioxidant, a property attributed to its catechol (3,4-dihydroxybenzene) group, which can donate hydrogen atoms to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.

To assess the antioxidant potential of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, a series of in vitro assays would be necessary. The following table outlines a typical experimental design for such a comparative study.

Table 1: Comparative Antioxidant Activity Data

AssayCaffeic Acid (IC50)3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (IC50)Reference Compound (Trolox) (IC50)
DPPH Radical Scavenging~15-30 µMData not available~40-50 µM
ABTS Radical Scavenging~5-15 µMData not available~20-30 µM
Ferric Reducing Antioxidant Power (FRAP)HighData not availableHigh
Oxygen Radical Absorbance Capacity (ORAC)HighData not availableHigh

IC50 values for caffeic acid can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Caffeic acid has demonstrated significant anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating the production of pro-inflammatory cytokines.

The anti-inflammatory potential of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid would need to be investigated using cellular models of inflammation. A proposed experimental setup is detailed below.

Table 2: Comparative Anti-inflammatory Activity Data

AssayCaffeic Acid3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acidPositive Control (Dexamethasone)
Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (IC50)~50-100 µMData not available~1-10 µM
Inhibition of TNF-α secretion in LPS-stimulated RAW 264.7 macrophages (IC50)~20-50 µMData not available~0.1-1 µM
Inhibition of IL-6 secretion in LPS-stimulated RAW 264.7 macrophages (IC50)~30-70 µMData not available~0.1-1 µM

IC50 values for caffeic acid can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Step-by-Step Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare serial dilutions of the test compounds (caffeic acid and 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid) and a reference standard (Trolox).

  • Add the test compound solutions to the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Dilutions Test_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the inhibition of nitric oxide production assay.

Signaling Pathways

Caffeic Acid's Mechanism of Action

Caffeic acid exerts its antioxidant and anti-inflammatory effects through multiple signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Caffeic acid can activate Nrf2, leading to the transcription of antioxidant enzymes. In inflammation, caffeic acid can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of pro-inflammatory gene expression.

Diagram 3: Caffeic Acid's Putative Signaling Pathways

Caffeic_Acid_Pathway cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway CA_ox Caffeic Acid Nrf2 Nrf2 Activation CA_ox->Nrf2 activates ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes CA_inf Caffeic Acid NFkB NF-κB Inhibition CA_inf->NFkB inhibits Inflammatory_Genes Decreased Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes

Caption: Simplified signaling pathways modulated by caffeic acid.

Conclusion

Caffeic acid is a well-established bioactive compound with potent antioxidant and anti-inflammatory properties, supported by a vast body of scientific literature. Its mechanisms of action are increasingly understood, making it a valuable benchmark compound in phytochemical research.

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid, on the other hand, represents a frontier for investigation. Its chemical structure suggests the potential for biological activity, but this remains to be experimentally verified. The protocols and comparative framework outlined in this guide provide a clear roadmap for researchers to systematically evaluate its bioactivity and compare it to well-characterized compounds like caffeic acid. Such studies are crucial for the discovery and development of new therapeutic agents from both natural and synthetic origins.

References

  • Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). Toxicology, 217(2-3), 213-220. [Link]

  • da Cunha, F. M., et al. (2004). Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. Free Radical Research, 38(11), 1241-1253. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link]

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